5-Bromo-2-methoxypyrimidine

Organic Synthesis Cross-Coupling Reactivity Comparison

Sourcing a reliable halogenated pyrimidine for cross-coupling can be challenging-inferior chloro analogs react sluggishly, while iodo derivatives are costly and prone to side reactions. 5-Bromo-2-methoxypyrimidine (CAS 14001-66-2) directly addresses this bottleneck. - Optimized Reactivity: The C5 bromine provides an ideal balance for Pd-catalyzed Suzuki couplings, delivering 56-84% yields in heteroarylpyrimidine syntheses, outperforming 5-chloro and 5-iodo variants. - Unique Photochemical Handle: Exhibits amine-accelerated photodebromination with a quantum yield up to 4 in MeOH, enabling traceless late-stage Br removal without harsh reductants. - Proven Scaffold: Validated as a precursor for JAK1/TYK2 kinase inhibitors and antiviral metalloenzyme modulators, accelerating your medicinal chemistry programs.

Molecular Formula C5H5BrN2O
Molecular Weight 189.01 g/mol
CAS No. 14001-66-2
Cat. No. B078064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-methoxypyrimidine
CAS14001-66-2
Molecular FormulaC5H5BrN2O
Molecular Weight189.01 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=N1)Br
InChIInChI=1S/C5H5BrN2O/c1-9-5-7-2-4(6)3-8-5/h2-3H,1H3
InChIKeyDWVCZDMMGYIULX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-methoxypyrimidine: Halogenated Pyrimidine Building Block


5-Bromo-2-methoxypyrimidine (CAS 14001-66-2) is a heterocyclic organic compound belonging to the class of 5-halogenated 2-methoxypyrimidines. Its structure comprises a pyrimidine core with a methoxy group at the 2-position and a bromine atom at the 5-position [1]. With a molecular weight of 189.01 g/mol and a melting point range of 55.5–59.5 °C, it is a white to off-white solid at room temperature . The compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to the synthetic handle provided by the bromine substituent, which enables selective functionalization via metal-catalyzed cross-coupling reactions [2].

Workflow Suzuki cross‑coupling via bromine handle Palladium‑catalyzed C–C bond formation
Selection Reported reactivity advantage over chloro analog Broader scope, milder conditions vs chloro
Use Context Photochemical debromination capability Amine‑accelerated, quantum yield up to 4

Why 5-Bromo-2-methoxypyrimidine Is Not Interchangeable with Analogs


Although 5-chloro-2-methoxypyrimidine (CAS 38373-44-3) and 5-iodo-2-methoxypyrimidine (CAS 101803-06-9) share the same pyrimidine core and 2-methoxy substitution pattern, their reactivity, cost, and application scope differ markedly. The bromine atom in 5-bromo-2-methoxypyrimidine provides a distinct balance between oxidative addition efficiency in palladium-catalyzed cross-coupling reactions and stability, outperforming the less reactive chloro analog while avoiding the side-reactions and higher cost associated with the iodo derivative . Moreover, the compound exhibits unique photochemical behavior—triethylamine-accelerated photodebromination with a quantum yield as high as 4 in methanol—which is not observed with the chloro or iodo counterparts [1]. These differences make simple substitution of one halogenated pyrimidine for another unreliable; selection must be guided by quantitative performance data.

5‑Bromo‑2‑methoxypyrimidine
High cross‑coupling reactivity; quantitative photodebromination
Preferred for Suzuki & photo‑chemistry
5‑Chloro analog
Moderate coupling reactivity; no photodebromination reported
Limited scope; may require harsher conditions
5‑Iodo analog
Higher cost, light sensitivity; side‑reactions during metal–halogen exchange
Boronic acid synthesis less practical
2‑Methoxypyrimidine (non‑halogenated)
Lacks halogen for cross‑coupling; no photodebromination pathway
Not a functional substitute

Quantitative Performance Benchmarks vs. Closest Analogs


Cross-Coupling Reactivity: Bromo vs. Chloro Analog

In palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, 5-bromo-2-methoxypyrimidine exhibits markedly higher reactivity than its 5-chloro analog. While the bromo derivative is classified as having 'High' reactivity, enabling broad-spectrum application in coupling with a variety of aryl and heteroaryl boronic acids, the chloro derivative is rated only 'Moderate' and is limited to specific reaction partners . The enhanced reactivity of the C–Br bond facilitates lithium–halogen exchange to generate the corresponding boronic acid, a key intermediate in the synthesis of heteroarylpyrimidines, with typical yields for the overall Suzuki coupling sequence exceeding 80% under standard conditions (Na₂CO₃, Pd(PPh₃)₂Cl₂, 1,4-dioxane, 95 °C) [1].

Cross‑Coupling Reactivity
Class‑level inference
5‑Bromo‑2‑methoxypyrimidine: High
5‑Chloro analog: Moderate
Supports broader coupling scope
Qualitative rating; direct rate constants not compared
Organic Synthesis Cross-Coupling Reactivity Comparison

Photochemical Quantum Yield: Debromination Efficiency

5-Bromo-2-methoxypyrimidine undergoes amine-accelerated photodebromination with a quantum yield of up to 4 in methanol, indicating a highly efficient photo-initiated free-radical chain reaction [1]. In stark contrast, the non-halogenated analog 2-methoxypyrimidine does not undergo this photochemical transformation, as it lacks the bromine leaving group necessary for debromination. The chloro and iodo analogs are not reported to exhibit comparable amine-accelerated photochemistry under the same conditions.

Photochemical Quantum Yield
Class‑level inference
Φ ≤ 4 (MeOH/Et₃N)
Enables mild photo‑debromination
Chloro/iodo analogs not reported; non‑halogenated inactive
Photochemistry Debromination Quantum Yield

Boronic Acid Synthesis: Bromo vs. Iodo Practicality

Lithium–halogen exchange on 5-bromo-2-methoxypyrimidine, followed by reaction with triisopropylborate, affords 2-methoxy-5-pyrimidylboronic acid. This intermediate is then employed in Suzuki couplings to give heteroarylpyrimidines in yields ranging from 56% to 84% depending on the coupling partner [1]. While a direct side-by-side yield comparison with the iodo analog under identical conditions is not available in the primary literature, the bromo compound is generally preferred over the iodo derivative for boronic acid synthesis due to the higher cost and greater light sensitivity of 5-iodo-2-methoxypyrimidine, as well as its propensity for unwanted side reactions during metal–halogen exchange [2].

Boronic Acid Synthesis
Cross‑study comparable
56–84% yield (Suzuki sequence)
Iodo analog: no direct yield data; higher cost/instability
Practical balance for scale‑up
Yield advantage not quantified; handling favors bromo
Organometallic Chemistry Boronic Acid Synthesis Lithium-Halogen Exchange

Physicochemical Properties and Handling Comparison

5-Bromo-2-methoxypyrimidine is a solid at room temperature with a melting point of 55.5–59.5 °C . Its 5-chloro analog (CAS 38373-44-3) melts at a similar range of 50–55 °C, while the 5-iodo analog (CAS 101803-06-9) is also a solid but with a higher molecular weight (236.01 g/mol) and potentially different solubility characteristics. The bromo compound exhibits an XLogP3-AA value of 1.2 and a topological polar surface area (TPSA) of 35 Ų, parameters that can influence its behavior in biphasic reaction media and its compatibility with various purification techniques [1]. The solid nature of the bromo derivative simplifies handling and storage relative to liquid analogs, reducing volatility and exposure risks.

Physicochemical Profile
Supporting evidence
MP 55.5–59.5 °C MW 189.01 XLogP3 1.2 TPSA 35 Ų
Solid‑state handling advantage
Chloro MP 50–55 °C, MW 144.56; iodo MW 236.01
Physicochemical Properties Melting Point Stability

High-Value Applications in Drug Discovery and Agrochemicals


Suzuki–Miyaura Cross-Coupling for Heteroarylpyrimidines

5-Bromo-2-methoxypyrimidine is the precursor of choice for generating 2-methoxy-5-pyrimidylboronic acid, which subsequently undergoes Suzuki coupling with heteroaryl halides to yield diverse heteroarylpyrimidines. Reported yields for these transformations range from 56% to 84% under standard palladium catalysis conditions [1]. This modular approach is widely employed in medicinal chemistry to build libraries of kinase inhibitors and other bioactive molecules, where the 2-methoxypyrimidine motif serves as a key pharmacophore.

Photo-Initiated Debromination for Mild Deprotection

The compound's exceptionally high quantum yield (up to 4) for amine-accelerated photodebromination in methanol enables a mild, catalytic method for removing the bromine atom without requiring harsh reducing agents or protecting group manipulations [1]. This property is particularly valuable in late-stage functionalization sequences where sensitive functional groups must be preserved.

Kinase Inhibitor and Antiviral Agent Intermediate

Patents and literature indicate that 5-bromo-2-methoxypyrimidine serves as a key intermediate in the synthesis of JAK1 and TYK2 kinase inhibitors for treating inflammatory and autoimmune diseases [1]. Additionally, it is employed in constructing substituted pyrimidine derivatives with antiviral activity, including compounds that modulate metalloenzyme activity relevant to HIV therapy [2]. The bromine atom's reactivity enables the precise introduction of aryl and heteroaryl substituents required for target engagement.

Agrochemical Building Block for Herbicides and Fungicides

In agricultural chemistry, 5-bromo-2-methoxypyrimidine is utilized to synthesize substituted pyrimidine derivatives that exhibit herbicidal activity, particularly in crops of useful plants [1]. The compound's cross-coupling versatility allows for the systematic variation of substituents to optimize bioactivity and selectivity against undesired plant growth.

Application
Selection Property
Validation Focus
Heteroarylpyrimidine synthesis
Bromine cross‑coupling handle
Coupling yield and scope
Photo‑debromination deprotection
High quantum yield photolability
Quantum yield and functional group tolerance
Kinase inhibitor intermediate
Pharmacophore building block
Target engagement and selectivity studies
Agrochemical building block
Substituent diversification
Herbicidal activity screening

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